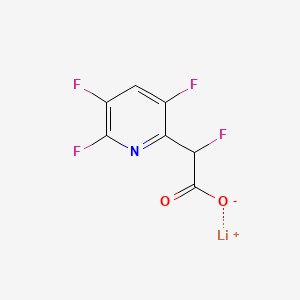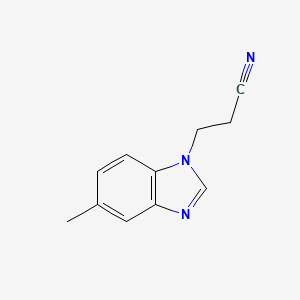
1-Benzimidazolepropionitrile,5-methyl-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzimidazolepropionitrile,5-methyl-(8CI) is a chemical compound with the molecular formula C11H11N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzimidazolepropionitrile,5-methyl-(8CI) typically involves the reaction of 5-methylbenzimidazole with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Benzimidazolepropionitrile,5-methyl-(8CI) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzimidazolepropionitrile,5-methyl-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Benzimidazolepropionitrile,5-methyl-(8CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzimidazolepropionitrile,5-methyl-(8CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-Benzimidazolepropionitrile,5-methyl-(8CI) can be compared with other benzimidazole derivatives, such as:
1-Benzimidazolepropionitrile: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Methylbenzimidazole: Does not have the propionitrile group, which influences its solubility and interaction with other molecules.
2-Methylbenzimidazole: The methyl group is positioned differently, leading to variations in its properties and applications.
The uniqueness of 1-Benzimidazolepropionitrile,5-methyl-(8CI) lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(5-methylbenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-9-3-4-11-10(7-9)13-8-14(11)6-2-5-12/h3-4,7-8H,2,6H2,1H3 |
InChI Key |
DHOJZBQXEAKEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=N2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


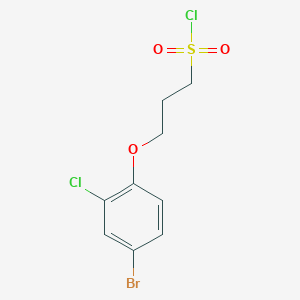
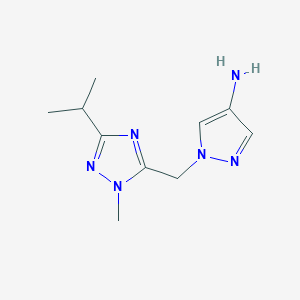


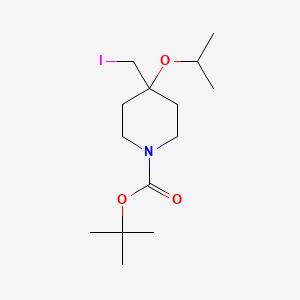
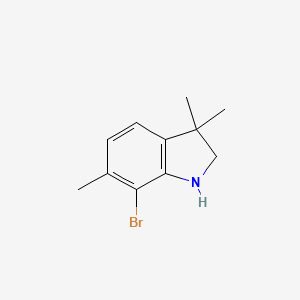
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
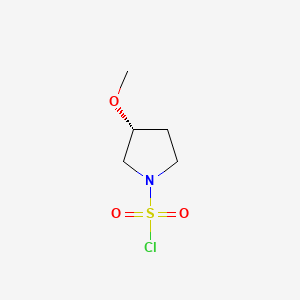
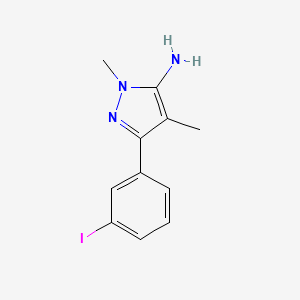
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
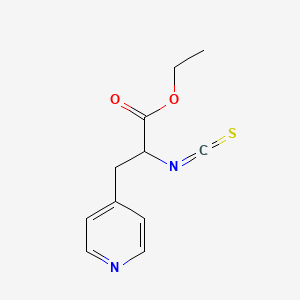
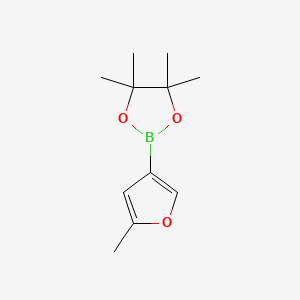
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
